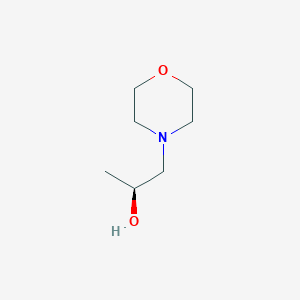

(2S)-1-(morpholin-4-yl)propan-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-morpholin-4-ylpropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-7(9)6-8-2-4-10-5-3-8/h7,9H,2-6H2,1H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAXQOLYGKLGQKA-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCOCC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN1CCOCC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65617-17-6 | |

| Record name | (2S)-1-(morpholin-4-yl)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of Chiral Morpholine Derivatives in Synthetic Chemistry

Chiral morpholine (B109124) derivatives are a class of heterocyclic compounds that have garnered considerable attention in synthetic and medicinal chemistry. nih.govresearchgate.net The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is considered a "privileged pharmacophore." sci-hub.se This means it is a molecular scaffold that is frequently found in biologically active compounds and approved drugs, likely due to its favorable physicochemical properties which can enhance drug-like characteristics such as solubility and bioavailability. nih.govsci-hub.se

The introduction of chirality into the morpholine scaffold dramatically increases its value, providing three-dimensional diversity that is crucial for specific interactions with biological targets like enzymes and receptors. acs.org Chiral morpholine derivatives are extensively utilized in asymmetric synthesis, where they can act as chiral auxiliaries or as integral components of chiral ligands for metal-catalyzed reactions. researchgate.netresearchgate.net This stereochemical control is paramount in the development of pharmaceuticals, where often only one enantiomer of a drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause unwanted side effects.

The Historical Context of 2s 1 Morpholin 4 Yl Propan 2 Ol As a Key Intermediate

The journey of (2S)-1-(morpholin-4-yl)propan-2-ol to prominence as a key intermediate is rooted in the broader exploration of morpholine-containing compounds in drug discovery. While the morpholine (B109124) moiety itself has been incorporated into drugs for decades, the specific utility of this chiral propanol (B110389) derivative has become increasingly apparent in more recent years. sci-hub.se

The synthesis of the racemic form, 1-(morpholin-4-yl)propan-2-ol, is a straightforward process, typically achieved through the ring-opening of 1,2-propylene oxide with morpholine. nih.gov The critical step that unlocks the full potential of this compound is the resolution of this racemate to isolate the desired (S)-enantiomer. A widely adopted and efficient method for this is lipase-catalyzed kinetic resolution. nih.govpw.edu.pl This chemoenzymatic approach utilizes enzymes, such as lipases, to selectively acylate one enantiomer, allowing for the separation of the unreacted (S)-alcohol from the acylated (R)-enantiomer. nih.govpw.edu.plmdpi.com

The establishment of this efficient resolution method has been a key enabler for its widespread use as a chiral building block. Researchers can now access the enantiomerically pure (S)-isomer on a multi-gram scale, facilitating its incorporation into more complex target molecules. nih.govpw.edu.pl

The recognition of this compound as a "key intermediate" stems from its successful application in the synthesis of a variety of biologically active compounds. A notable example is its use in the development of a novel ethereal analog of iso-moramide, a potent analgesic. nih.gov In this synthesis, the chiral center of this compound is a crucial element of the final product's structure. nih.gov

Stereochemical Aspects and Chiral Recognition in 2s 1 Morpholin 4 Yl Propan 2 Ol Chemistry

Determination of Absolute and Relative Stereochemistry

Establishing the precise three-dimensional arrangement of atoms, or stereochemistry, is crucial for understanding the properties and function of chiral molecules like (2S)-1-(morpholin-4-yl)propan-2-ol. A combination of advanced analytical techniques is employed to unambiguously determine both the absolute and relative configuration of its stereocenters.

Single-crystal X-ray diffraction (XRD) stands as the definitive method for the unambiguous determination of the absolute configuration of chiral molecules. iucr.orgnih.gov This technique provides a detailed three-dimensional map of the electron density within a crystal, allowing for the precise measurement of bond lengths, angles, and the spatial arrangement of all atoms. For derivatives of this compound that form suitable single crystals, XRD analysis can unequivocally confirm the (S)-configuration at the C2 stereocenter. nih.gov

In a relevant study, the crystal structure of a derivative, 2-[(2R)-2-(morpholin-4-yl)propoxy]-2,2-diphenyl-1-(pyrrolidin-1-yl)ethan-1-one, was determined, providing a proof-of-principle for the structural analysis of compounds derived from this chiral amino alcohol. nih.govpw.edu.pl Similarly, the crystal structures of other chiral amino alcohols have been successfully elucidated, setting a precedent for the analysis of this compound and its derivatives. iucr.orgnih.govresearchgate.netscielo.br The data obtained from XRD, such as unit cell dimensions and atomic coordinates, are fundamental for understanding the molecule's solid-state conformation. For instance, the crystal structure of 2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one revealed a chair conformation for the morpholine (B109124) ring. nih.gov

| Parameter | Value |

| Compound | 2-[4-(morpholin-4-yl)phenyl]ethyl}-1H-benzimidazole propan-2-ol monosolvate nih.gov |

| Formula | C₂₆H₂₆ClN₃O₂·C₃H₈O nih.gov |

| Crystal System | Triclinic nih.gov |

| Space Group | P-1 nih.gov |

| a (Å) | 10.6542 (3) nih.gov |

| b (Å) | 11.5152 (4) nih.gov |

| c (Å) | 11.6853 (4) nih.gov |

| α (°) | 87.010 (3) nih.gov |

| β (°) | 83.703 (3) nih.gov |

| γ (°) | 71.572 (2) nih.gov |

| V (ų) | 1351.66 (8) nih.gov |

| Z | 2 nih.gov |

When single crystals suitable for X-ray diffraction are not available, the modified Mosher's method provides a powerful alternative for determining the absolute configuration of secondary alcohols like this compound. nih.govspringernature.comnih.gov This NMR-based technique involves the derivatization of the chiral alcohol with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. nih.govacs.org This creates a pair of diastereomeric esters.

The underlying principle of Mosher's method is that the phenyl group of the MTPA moiety creates a distinct anisotropic effect in the ¹H NMR spectrum, leading to different chemical shifts for the protons in the two diastereomers. nih.govspringernature.comnih.gov By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons on either side of the newly formed ester linkage, the absolute configuration of the original alcohol can be deduced. nih.govresearchgate.net

A study successfully applied a modified Mosher's methodology to determine the absolute configuration of non-racemic 1-(morpholin-4-yl)propan-2-ol. researchgate.netresearchgate.net The analysis of the ¹H NMR spectra of the (R)- and (S)-MTPA esters of the alcohol allowed for the unambiguous assignment of the (S)-configuration to the dextrorotatory enantiomer. nih.govresearchgate.net This method is particularly valuable for liquid or oily compounds that are difficult to crystallize. researchgate.net

Beyond determining the absolute configuration, it is crucial to assess the enantiomeric purity of this compound, especially when it is synthesized or used in enantioselective processes. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are the primary tools for this purpose.

Chiral HPLC is a more direct and widely used method for separating and quantifying enantiomers. nih.govakjournals.comoup.comresearchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. nih.govresearchgate.net The enantiomeric excess (ee) can be accurately determined by integrating the peak areas of the two enantiomers in the chromatogram. For amino alcohols like this compound, various CSPs, often derived from amino acids or other chiral molecules, have been developed and successfully applied. nih.govresearchgate.net The enantiomeric purity of (S)-(+)-1-(morpholin-4-yl)propan-2-ol has been confirmed to be greater than 99% ee using chiral HPLC after enzymatic kinetic resolution. nih.govpw.edu.pl

Table 2: Spectroscopic and Chromatographic Data for Enantiomeric Purity. (Note: This table provides representative data that would be obtained from these analyses.)

| Technique | Parameter | Typical Result for this compound |

| ¹H NMR | Chemical Shift (δ) | Distinct signals for protons of the propanol (B110389) backbone and morpholine ring. |

| ¹³C NMR | Chemical Shift (δ) | Characteristic peaks for each carbon atom in the molecule. |

| Chiral HPLC | Enantiomeric Excess (ee) | >99% nih.govpw.edu.pl |

| Chiral HPLC | Retention Times | Different retention times for the (S) and (R) enantiomers on a suitable chiral column. |

Enantioselectivity Control in Reactions Involving this compound Precursors

This compound and its derivatives are not only targets of stereoselective synthesis but also valuable precursors and auxiliaries in asymmetric reactions. akjournals.comuclan.ac.uk The inherent chirality of this molecule can be transferred to new products, enabling the synthesis of other enantiomerically pure compounds. Chiral amines and amino alcohols are key structural motifs in many natural products and pharmaceuticals, and their enantioselective synthesis is a major focus of modern organic chemistry. acs.org

One of the primary applications of chiral amino alcohols is as chiral auxiliaries. akjournals.comgoogle.com A chiral auxiliary is a temporary chiral group that is attached to a prochiral substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. While specific examples detailing the use of this compound as a chiral auxiliary are not prevalent in the searched literature, the broader class of chiral amino alcohols is widely employed for this purpose in reactions such as alkylations, aldol (B89426) reactions, and Diels-Alder reactions. akjournals.comuclan.ac.uk

Furthermore, this compound can serve as a precursor for the synthesis of chiral ligands for transition metal-catalyzed asymmetric hydrogenation and other transformations. acs.orgacs.org The synthesis of the beta-blocker Timolol (B1209231), for instance, involves intermediates that are structurally related to this compound, highlighting the importance of controlling stereochemistry in the synthesis of complex chiral molecules. tubitak.gov.tr The development of synthetic routes that provide high enantioselectivity is crucial for accessing the desired biologically active enantiomer. tubitak.gov.tr

Conformational Analysis of the Morpholine Ring and its Impact on Chirality

Recent studies have explored the conformational properties of morpholine itself, identifying two primary chair conformers: one with the N-H proton in an equatorial position (Chair-Eq) and another with it in an axial position (Chair-Ax). nih.gov The Chair-Eq conformer was found to be more stable. nih.gov In substituted morpholines, the substituents will also have preferred equatorial or axial orientations. In the case of this compound, the propan-2-ol substituent attached to the nitrogen atom will influence the conformational equilibrium of the ring.

The conformation of the morpholine ring can have a direct impact on the presentation of the chiral side chain, affecting how the molecule is recognized by enzymes or chiral reagents. acs.orgrsc.org For instance, in certain substituted morpholines, the desire to avoid steric strain can force substituents into specific axial or equatorial positions, which in turn defines the conformational preference of the entire molecule. acs.org The conformational dynamics of the morpholine ring, including the possibility of ring inversion, can be studied using techniques like variable-temperature NMR spectroscopy. rsc.orgrsc.org Understanding these conformational dynamics is essential for a complete picture of the molecule's stereochemistry and its role in chiral recognition processes. cdnsciencepub.comresearchgate.net

Derivatives and Analogs of 2s 1 Morpholin 4 Yl Propan 2 Ol in Chemical Research

Synthesis of Substituted (2S)-1-(morpholin-4-yl)propan-2-ol Analogs

The synthesis of analogs based on the this compound core often begins with the chiral alcohol itself as a key intermediate. One prominent method involves the chemoenzymatic synthesis to obtain the enantiomerically pure starting material. A lipase-catalyzed kinetic resolution of racemic 1-(morpholin-4-yl)propan-2-ol can be performed on a large scale using an enantioselective transesterification with vinyl acetate (B1210297) as an acyl donor. nih.govresearchgate.net This provides the homochiral (S)-(+)-alcohol with high enantiomeric excess (>99% ee), which is then used in subsequent steps. nih.govresearchgate.net

From this chiral precursor, various analogs have been synthesized. For instance, an ethereal analog of iso-moramide was created by first converting the (S)-alcohol into its corresponding chloro-derivative. nih.govresearchgate.net This was followed by a phase-transfer catalysis (PTC) reaction to couple the chloro-derivative with N-diphenylacetyl-1-pyrrolidine, yielding the target analgesic compound. nih.gov

More complex analogs have been developed for other therapeutic areas. The synthesis of (2S)-1-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-3-(tert-butylamino)propan-2-ol hydrochloride, for example, involves a multi-step process. evitachem.com This includes the formation of the core thiadiazole ring, followed by the introduction of the morpholine (B109124) moiety through nucleophilic substitution. The propanolamine (B44665) side chain is then constructed and, finally, the hydrochloride salt is formed to improve solubility and stability. evitachem.com

Another synthetic strategy involves incorporating the morpholine moiety into larger, more complex heterocyclic systems. In the development of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives as PI3Kδ inhibitors, the morpholine group is introduced via selective substitution onto the heterocyclic core. nih.gov Further modifications, such as reductive amination reactions, are then used to add other subunits to the scaffold. nih.gov

A summary of synthetic approaches for creating substituted analogs is presented in Table 1.

| Target Analog Class | Key Synthetic Steps | Precursor(s) | Reference(s) |

| Ethereal Analogs | Lipase-catalyzed kinetic resolution; Conversion to chloro-derivative; Phase-transfer catalysis. | Racemic 1-(morpholin-4-yl)propan-2-ol | nih.govresearchgate.net |

| Thiadiazole Derivatives | Thiadiazole ring formation; Nucleophilic substitution with morpholine; Propanolamine side-chain formation. | Hydrazine derivatives, morpholine | evitachem.com |

| Pyrazolo[1,5-a]pyrimidine Derivatives | Selective substitution of morpholine onto the pyrimidine (B1678525) core; Reductive amination for side-chain addition. | 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate | nih.govnih.gov |

| 4-Oxo-1,4-dihydroquinoline-3-carboxamides | N-alkylation using halogenoalkyl derivatives (e.g., 2-(morpholin-4-yl)ethyl). | 4-hydroxyquinolin-2(1H)-one analogues | ucl.ac.be |

Functionalization Strategies of the this compound Scaffold

The this compound scaffold offers several sites for chemical functionalization, enabling the fine-tuning of its physicochemical and pharmacological properties. The most commonly targeted functional group is the secondary hydroxyl group on the propanol (B110389) backbone.

A primary strategy involves the conversion of the alcohol to a better leaving group, facilitating nucleophilic substitution. For example, treatment with thionyl chloride (SOCl₂) or conditions for an Appel reaction transforms the hydroxyl group into a chloro-derivative. nih.govresearchgate.net This halogenated intermediate is a versatile precursor for introducing a wide variety of functionalities through substitution reactions. nih.gov

Another major functionalization pathway is the formation of ether linkages at the hydroxyl position. This is a common strategy to connect the morpholinopropanol moiety to other chemical entities. ontosight.ai The synthesis of an ethereal analog of iso-moramide, where the alcohol is converted to an ether, exemplifies this approach. nih.gov This strategy is also seen in the design of other complex molecules where the morpholinopropanol group is linked to a core structure, such as a pyrazole (B372694) ring, via an ether bond. ontosight.ai

The morpholine ring itself presents opportunities for functionalization. The nitrogen atom of the morpholine can act as a nucleophile, allowing for further synthetic transformations. evitachem.com Additionally, in certain derivatives, the morpholine ring can undergo oxidative metabolism, leading to new metabolites with different biological activities. For instance, metabolic oxidation of the morpholine in timolol (B1209231) can occur at the carbon adjacent to the oxygen, or the ring can be opened to form an N-(2-hydroxyethyl)glycine substituent. ebi.ac.uk

Hydrolysis of ether or ester functionalities that have been added to the scaffold represents another chemical transformation the resulting derivatives can undergo, which can be relevant to their stability and metabolism. evitachem.com

Structural Motif Analysis in Designed Chemical Entities

The this compound moiety is recognized as a "privileged pharmacophore" in medicinal chemistry, valued for its ability to impart favorable properties to drug candidates. nih.govsci-hub.seresearchgate.net Its incorporation into molecules is often a deliberate design choice to enhance potency, selectivity, or pharmacokinetic profiles.

A critical role of the morpholine ring within this motif is its ability to act as a hydrogen bond acceptor. This is particularly evident in the design of kinase inhibitors. In numerous PI3K inhibitors, the oxygen atom of the morpholine ring forms a crucial hydrogen bond with the backbone amide of Val-828 in the hinge region of the enzyme's active site. nih.govnih.gov This interaction is a key determinant of the inhibitor's high activity and selectivity. nih.gov

Acetylcholinesterase (ACE) nih.gov

Human neutrophil elastase nih.gov

Kynurenine-3-monooxygenase (KMO) nih.gov

Phosphoinositide 3-kinase (PI3K) nih.govnih.gov

Tyrosine Met kinase nih.gov

Spleen tyrosine kinase (Syk) google.com

Beyond enzyme inhibition, derivatives incorporating this scaffold have been investigated for a range of therapeutic applications, demonstrating the broad utility of this structural motif. nih.gov

| Therapeutic Area/Target | Role of the this compound Motif | Example Compound Class | Reference(s) |

| Pain (Analgesia) | Serves as a key chiral precursor for opioid receptor modulators. | Ethereal analogs of iso-moramide | nih.gov |

| Cancer | Acts as a hinge-binding element (H-bond acceptor) in kinase inhibitors. | PI3K inhibitors, Syk inhibitors | nih.govnih.govgoogle.com |

| Inflammation | Forms the core structure of compounds with anti-inflammatory activity. | General derivatives | nih.gov |

| Hypertension | Used as a building block for potential anti-hypertensive agents. | General derivatives | nih.gov |

Computational and Theoretical Studies Pertaining to 2s 1 Morpholin 4 Yl Propan 2 Ol

Molecular Docking and Simulation Studies of (2S)-1-(morpholin-4-yl)propan-2-ol and its Analogs

Molecular docking and simulation are powerful computational techniques used to predict the binding orientation and affinity of a small molecule to its macromolecular target, such as a protein or enzyme. These methods have been applied to analogs of this compound to explore their therapeutic potential.

A notable example involves the design of a novel ethereal analog of iso-moramide, intended as a potent and safer analgesic. nih.gov Researchers utilized (S)-1-(morpholin-4-yl)propan-2-ol as a key chiral intermediate in the synthesis of 2-[(2R)-2-(morpholin-4-yl)propoxy]-2,2-diphenyl-1-(pyrrolidin-1-yl)ethan-1-one. nih.govresearchgate.net The design of this analog was predicated on in silico docking studies to evaluate its potential affinity and selectivity for µ-opioid (µ-OR), δ-opioid (δ-OR), and κ-opioid (κ-OR) receptors. researchgate.net The hypothesis was that the new analog could serve as a powerful synthetic opiate with an improved pharmacological profile. nih.gov The docking studies calculated the absolute free binding energies for the most energetically favorable poses of the ligand with the receptors, providing a theoretical basis for its potential efficacy. researchgate.net

Table 1: Calculated Free Binding Energies (ΔG) from Molecular Docking Studies

This table presents the calculated absolute free binding energies (ΔG) in kcal/mol for the most energetically favorable poses of the (R)- and (S)-enantiomers of a novel iso-moramide analog compared to benchmark opioids. The docking was performed against µ-opioid, δ-opioid, and κ-opioid receptors. researchgate.net

| Compound | µ-Opioid Receptor (ΔG) | δ-Opioid Receptor (ΔG) | κ-Opioid Receptor (ΔG) |

| (R)-iso-moramide analog | -10.18 | -10.42 | -11.02 |

| (S)-iso-moramide analog | -9.97 | -10.21 | -10.87 |

| Morphine | -9.55 | -9.11 | -9.89 |

| Fentanyl | -10.12 | -9.65 | -10.24 |

| Dextromoramide | -10.01 | -10.33 | -10.59 |

Further computational studies on other morpholine-containing compounds have demonstrated the utility of these methods. For instance, molecular dynamics (MD) simulations and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) calculations have been used to evaluate the stability of protein-ligand complexes and to determine that binding is often driven by favorable electrostatic interactions. researchgate.net These simulation techniques provide a more dynamic picture of the binding event than static docking, assessing the conformational stability of the docked complex over time. researchgate.net

Quantum Chemical Calculations on Reaction Pathways and Stereochemical Outcomes

Quantum chemical calculations offer a deeper understanding of chemical reactions by modeling electronic structure and energy landscapes. These calculations are crucial for predicting reaction mechanisms, transition state energies, and the stereochemical outcomes of synthetic routes. nih.govresearchgate.net The ability to estimate chemical reaction pathways can guide the development of new synthetic methodologies before undertaking costly and time-consuming experimental work. rsc.orgrsc.org

For morpholine (B109124) derivatives, Density Functional Theory (DFT) has been effectively applied to study reaction mechanisms. In one study on the enantioselective reduction of 3-morpholin-4-yl-1-phenyl-1-propanone, a compound structurally related to the subject of this article, DFT calculations at the B3LYP/6-31G* level were used to investigate the entire reaction process. researchgate.net The researchers fully optimized all molecular species involved in the four main reaction steps, providing detailed structural parameters. The calculations revealed that the catalyst-alkoxyborane adduct formed during the reaction features a unique B-O-B-N four-membered ring, and reaction coordinate calculations helped to elucidate the micro-process of the reaction. researchgate.net Such studies are vital for understanding how chiral catalysts, like oxazaborolidines, control the stereochemical outcome of a reaction to produce a specific enantiomer. researchgate.net

The predictive power of quantum chemistry extends to exploring multiple, often competing, reaction pathways. rsc.org By calculating the relative energies of potential transition states and products, researchers can predict the most likely outcome. rsc.org This is particularly important in complex reactions where multiple reactive intermediates may exist. nrel.govsemanticscholar.org For example, automated reaction path exploration algorithms can generate extensive reaction networks, although care must be taken to include all relevant species, such as hidden catalysts or solvent molecules, which can significantly alter reaction barriers. researchgate.net

Structure-Based Design Principles Guided by this compound Scaffolds

The morpholine ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds and approved drugs. nih.govresearchgate.net The this compound structure, in particular, serves as a valuable template for designing new molecules that can interact with a wide array of biological targets. nih.gov Its structural motif is crucial in the synthesis of inhibitors for various enzymes. nih.gov

Structure-based drug design (SBDD) leverages the three-dimensional structural information of a target protein to design ligands with high affinity and selectivity. biosolveit.de When a crystal structure of the target is available, the this compound scaffold can be elaborated upon to optimize interactions within the binding pocket. For example, in the development of Checkpoint kinase 1 (CHK1) inhibitors, a fragment containing a 2-(aminomethyl)morpholine (B111239) group, which is structurally similar to the target scaffold, was located in the ribose pocket of the enzyme. nih.gov This initial structural insight guided the "scaffold morphing" and fragment-growing strategies, where the initial hit was systematically modified to improve potency and selectivity, ultimately leading to a potent inhibitor. nih.gov

The principles of scaffold-based design include:

Scaffold Hopping : Replacing a core molecular motif with a structurally distinct one while maintaining similar functionality and the spatial arrangement of key interacting groups. biosolveit.de This is often done to escape patent-protected chemical space or to improve properties like solubility or toxicity. biosolveit.de

Scaffold Decoration : Attaching various functional groups (R-groups) to a core scaffold to explore chemical space and optimize binding interactions. lifechemicals.com Systematic variation of these substituents can lead to the discovery of highly potent and selective compounds. nih.gov

De Novo Design : Using computational algorithms to build novel molecules that are complementary to the shape and chemical features of a target's binding site. nih.gov The this compound scaffold can serve as a starting point or building block in such design processes. nih.govnih.gov

The versatility of the morpholine scaffold, combined with the chiral center in this compound, provides a rich foundation for the design of new generations of enzyme inhibitors and other therapeutic agents. nih.govresearchgate.net

Future Perspectives and Emerging Research Directions

Advancements in Scalable and Sustainable Synthesis of Enantiopure (2S)-1-(morpholin-4-yl)propan-2-ol

The production of enantiomerically pure this compound is critical for its application in pharmaceuticals, where a specific stereoisomer is often responsible for the desired therapeutic effect. science.gov Current research efforts are focused on developing synthesis methods that are not only scalable for industrial production but also adhere to the principles of green chemistry.

A significant advancement in this area is the use of chemoenzymatic methods. One prominent strategy involves the lipase-catalyzed kinetic resolution of racemic 1-(morpholin-4-yl)propan-2-ol. nih.govresearchgate.net This process has been successfully demonstrated on a multi-gram scale (10g) using an enantioselective transesterification with vinyl acetate (B1210297) as an acyl donor. nih.govresearchgate.net This method yields the desired homochiral (S)-(+)-morpholino-alcohol with an enantiomeric excess greater than 99%. nih.govresearchgate.net The use of enzymes like lipases operates under mild conditions and often in more environmentally benign solvents, representing a sustainable alternative to traditional chemical resolution agents. mdpi.comrsc.org

Future research is likely to focus on optimizing these enzymatic resolutions. This includes screening for more efficient and robust enzymes, potentially through protein engineering, and exploring immobilization techniques to allow for catalyst recycling and continuous flow processes. rsc.org Such advancements are crucial for overcoming the practical and economic challenges associated with scaling up enzymatic reactions for industrial application. google.com Furthermore, developing one-pot synthesis protocols, which combine multiple reaction steps into a single operation, could significantly improve efficiency and reduce waste, aligning with the goals of sustainable chemistry. researchgate.net

Table 1: Chemoenzymatic Resolution of racemic 1-(morpholin-4-yl)propan-2-ol

| Parameter | Details | Reference |

| Method | Lipase-catalyzed kinetic resolution via enantioselective transesterification | nih.gov, researchgate.net |

| Scale | 10 g | nih.gov, researchgate.net |

| Acyl Donor | Vinyl acetate (irreversible) | nih.gov, researchgate.net |

| Solvent | tert-butyl methyl ether (MTBE) | nih.gov, researchgate.net |

| Product | (S)-(+)-1-(morpholin-4-yl)propan-2-ol | nih.gov, researchgate.net |

| Enantiomeric Excess (ee) | >99% | nih.gov, researchgate.net |

Exploration of Novel Catalytic Systems Incorporating the this compound Core

The inherent chirality and functional groups of this compound make it an attractive candidate for incorporation into novel catalytic systems. The morpholine (B109124) nitrogen and the hydroxyl group can act as coordination sites for metal centers, while the chiral backbone can induce stereoselectivity in catalyzed reactions.

Research is emerging in the design of organocatalysts and metal complexes where chiral β-amino alcohols serve as ligands. depositolegale.it For instance, morpholine itself has been used as a ligand in palladium-based catalyst systems for polymerization reactions. researchgate.net By extension, the chiral and functionalized core of this compound could be used to create sophisticated ligands for asymmetric catalysis. These new catalytic systems could unlock novel chemical transformations and provide efficient routes to complex chiral molecules. depositolegale.it

Future work in this domain could involve synthesizing a library of catalyst candidates derived from this compound and screening them in a variety of asymmetric reactions, such as reductions, oxidations, and carbon-carbon bond-forming reactions. The goal is to develop highly efficient and selective catalysts for synthesizing valuable chemical intermediates and active pharmaceutical ingredients. unibo.it

Innovative Applications of this compound in Advanced Organic Materials and Chemical Biology Tools

Beyond its role as a synthetic intermediate, the unique structure of this compound is being explored for direct use in advanced applications.

Advanced Organic Materials: The morpholine fragment is known to be a component in compounds used as corrosion inhibitors. 7universum.com There is potential to develop new functional materials, such as polymers or surface coatings, that incorporate the this compound moiety to impart specific properties like corrosion resistance or to act as chiral stationary phases for separation applications. The use of morpholine-containing ligands in palladium-catalyzed polymerization of substrates like norbornene points to a pathway for creating advanced polynorbornenes with unique characteristics. researchgate.net

Chemical Biology Tools: The 1-(morpholin-4-yl)propan-2-ol scaffold is of significant interest in chemical biology. It is a crucial structural motif in the synthesis of inhibitors for a range of enzymes, including acetylcholinesterase, human neutrophil elastase, and various kinases like PI3 kinase and tyrosine Met kinase. nih.gov These inhibitors serve as powerful chemical biology tools to probe enzyme function and cellular pathways. illinois.edu For example, derivatives of this compound are being investigated in relation to the PI3K/AKT/mTOR signaling pathway, which is critical in cancer research. fortunejournals.com Furthermore, the morpholine ring is a key component of phosphorodiamidate morpholino oligomers (PMOs), which are synthetic molecules used as tools in molecular biology to block gene expression. europa.eu The development of new derivatives and radiolabelled analogues of this compound could lead to novel probes for studying biological processes and for diagnostic applications. rsc.org

Q & A

What are the common synthetic routes for (2S)-1-(morpholin-4-yl)propan-2-ol in academic research?

Basic

The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example, a structurally related benzimidazole derivative was synthesized using sodium hydride (NaH) as a base in dimethylformamide (DMF), followed by reaction with a morpholine-containing intermediate . The reaction mixture is stirred at room temperature, purified via column chromatography (e.g., chloroform), and crystallized from solvents like isopropanol. Researchers must optimize reaction conditions (e.g., solvent, temperature, stoichiometry) to achieve high enantiomeric purity, particularly for the (2S) configuration.

How is the stereochemical configuration of this compound determined experimentally?

Basic

X-ray crystallography is the gold standard for confirming stereochemistry. For example, the crystal structure of a morpholine-containing benzimidazole derivative revealed chair conformations of the morpholine ring and hydrogen-bonding networks that stabilize the configuration . Chiral HPLC or polarimetry can also resolve enantiomers, while nuclear magnetic resonance (NMR) spectroscopy (e.g., NOESY) provides insights into spatial arrangements. The SHELX suite (e.g., SHELXL) is widely used for refining crystallographic data .

What crystallographic challenges arise when determining the structure of morpholine-containing compounds like this compound?

Advanced

Morpholine rings often exhibit conformational flexibility, leading to disorder in crystal structures. For instance, weak C–H···O hydrogen bonds and π-π interactions in related compounds create complex packing motifs, requiring high-resolution data (R factor < 0.06) for accurate refinement . SHELXL’s constraints (e.g., DFIX, FLAT) are critical for modeling disordered regions. Additionally, solvent molecules (e.g., propan-2-ol) may co-crystallize, necessitating careful analysis of hydrogen-bonding networks to avoid misinterpretation .

How can computational methods predict the interaction of this compound with biological targets?

Advanced

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with enzymes or receptors. The morpholine ring’s oxygen atom may act as a hydrogen-bond acceptor, while the propan-2-ol group could participate in hydrophobic interactions. Pharmacophore modeling, based on structural analogs like antifungal azoles (e.g., ketoconazole), helps identify potential binding motifs . Density functional theory (DFT) calculations further optimize geometry and electronic properties for target engagement.

What analytical techniques are employed to assess the purity of this compound in research settings?

Basic

High-performance liquid chromatography (HPLC) with chiral columns resolves enantiomeric impurities. Liquid chromatography-mass spectrometry (LC-MS) detects trace byproducts, while NMR (¹H, ¹³C, and DEPT) confirms structural integrity. Reference standards (e.g., USP/EP impurities) are critical for calibration . Karl Fischer titration quantifies water content, which is crucial for hygroscopic compounds like morpholine derivatives.

What role does the morpholine ring play in the physicochemical properties of this compound?

Advanced

The morpholine ring enhances solubility via its polar oxygen atom while contributing to logP values (~1.5–2.0) suitable for blood-brain barrier penetration in drug candidates . In crystal structures, the chair conformation of morpholine minimizes steric strain, and weak C–H···O interactions stabilize supramolecular assemblies . Computational studies (e.g., COSMO-RS) predict solubility in biorelevant media, aiding formulation design.

How do researchers resolve discrepancies in reported synthetic yields for this compound?

Basic

Yield variations often stem from differences in reaction conditions (e.g., solvent purity, catalyst loading). Systematic Design of Experiments (DoE) optimizes parameters like temperature and reaction time. For example, switching from DMF to acetonitrile may reduce side reactions. Purification via flash chromatography or recrystallization improves recovery rates . Contradictory data are resolved by replicating protocols and validating with orthogonal techniques (e.g., LC-MS vs. NMR).

What are the implications of hydrogen bonding networks observed in the crystal structure of this compound derivatives?

Advanced

Hydrogen bonds (e.g., O–H···N and C–H···O) in morpholine derivatives stabilize crystal lattices and influence melting points and solubility. For example, in a benzimidazole analog, solvent molecules (propan-2-ol) form O–H···N bonds with the benzimidazole nitrogen, creating extended networks . These interactions also affect solid-state reactivity, such as photostability, and guide co-crystal design for improved bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.